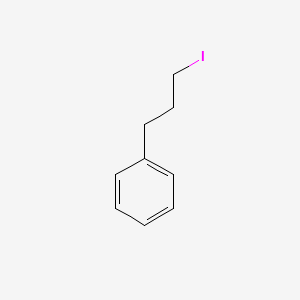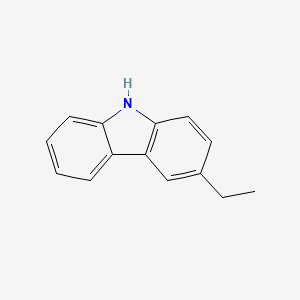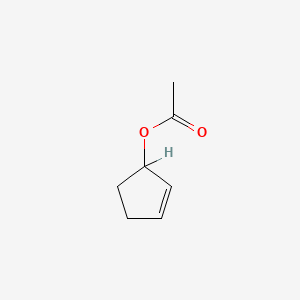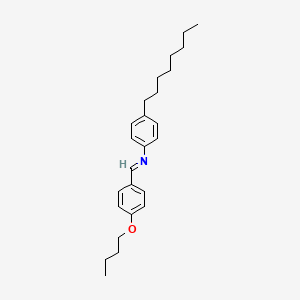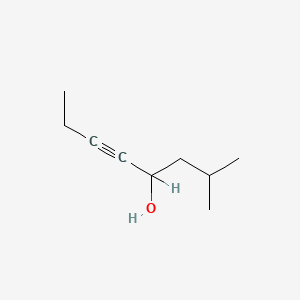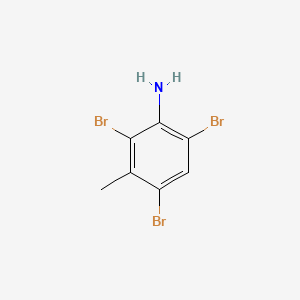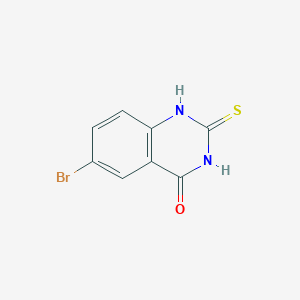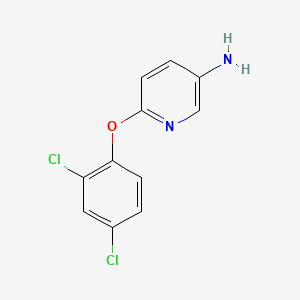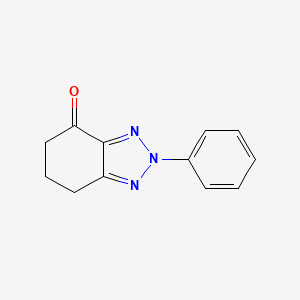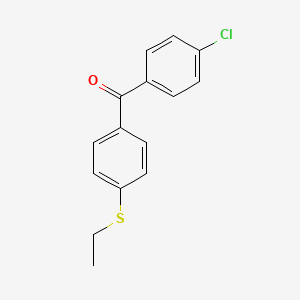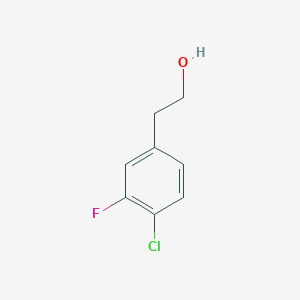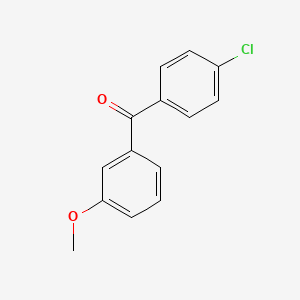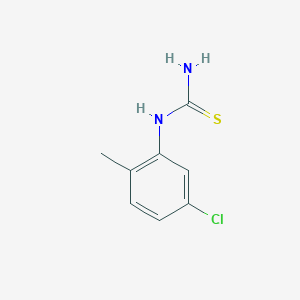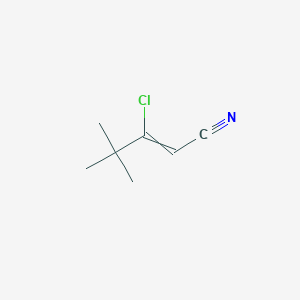
3-Chloro-4,4-dimethyl-pent-2-enenitrile
Descripción general
Descripción
3-Chloro-4,4-dimethyl-pent-2-enenitrile, also known as 3-Chloro-DMAP, is a chemical compound belonging to the class of organic compounds known as nitriles. It is a colorless liquid with a pungent odor, and is used as a reagent in the synthesis of a variety of organic compounds. It can be synthesized from the reaction of 3-chloro-2-butanone and sodium cyanide. 3-Chloro-DMAP is also used in the pharmaceutical industry as an intermediate in the synthesis of drugs, as well as in the production of polymers, plastics and other chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization of Metal Complexes
Metal complexes based on functionalized ligands, such as 3-Chloro-4,4-dimethyl-pent-2-enenitrile, have been synthesized and characterized to understand their structural properties. For instance, the reaction of dimethyltin dichloride with certain pyridyl ligands resulted in the formation of dinuclear complexes, highlighting the versatility of these ligands in forming metal-organic frameworks with potential applications in catalysis and material science (Momeni et al., 2013).
Ruthenium(II) η5-Dienyl Compounds Synthesis
The synthesis of Ruthenium(II) η5-Dienyl compounds from di-μ-chlorodichloro-bis[(1−3η:6−8η)-2,7-dimethyloctadienediyl]diruthenium(IV) demonstrates the use of chlorinated and nitrile-functionalized precursors in organometallic chemistry. These compounds serve as versatile precursors for enantioselective hydrogenation catalysts, showcasing the potential of 3-Chloro-4,4-dimethyl-pent-2-enenitrile derivatives in asymmetric synthesis and catalysis (Bauer et al., 2000).
Antitumor Activity of Ruthenium(II) Complexes
The study of cis- and trans-dihalotetrakis(dimethyl sulfoxide)ruthenium(II) complexes reveals the potential therapeutic applications of ruthenium-based compounds. Such research underlines the relevance of incorporating chloro and nitrile functionalities in the development of novel antitumor agents (Alessio et al., 1988).
Photocycloaddition Reactions
The photocycloaddition of 3-Chloro-4,4-dimethyl-pent-2-enenitrile derivatives to other compounds demonstrates the utility of these molecules in synthetic organic chemistry, particularly in the formation of cyclic structures through light-mediated reactions. This aspect opens up avenues for the development of novel organic materials with tailored properties (Margaretha et al., 2007).
Propiedades
IUPAC Name |
3-chloro-4,4-dimethylpent-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVZJFYFJKNOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370866 | |
| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2735661 | |
CAS RN |
216574-58-2 | |
| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

